(S)-2-Aminobutane-1,4-dithiol
CAS No.: 1363594-47-1
Cat. No.: VC0116564
Molecular Formula: C₄H₁₁NS₂
Molecular Weight: 137.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363594-47-1 |
|---|---|
| Molecular Formula | C₄H₁₁NS₂ |
| Molecular Weight | 137.27 |
| IUPAC Name | (2S)-2-aminobutane-1,4-dithiol |
| Standard InChI | InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
| SMILES | C(CS)C(CS)N |
Introduction
Structural Characterization and Chemical Properties
(S)-2-Aminobutane-1,4-dithiol, also known as (2S)-2-aminobutane-1,4-dithiol hydrochloride, is a chiral α,ω-dithiol compound with the molecular formula C₄H₁₂ClNS₂ (CAS 1363376-98-0). Its structure features a four-carbon backbone containing a primary amine group at position 2 and two terminal thiol (-SH) groups at positions 1 and 4. The S-configuration at the chiral center is critical for its stereochemical properties and biological interactions .
Key Structural Features
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | (2S)-2-aminobutane-1,4-dithiol | PubChem |
| Molecular Weight | 173.7 g/mol | PubChem |
| InChI Key | HWWPXJZINVJNBM-WCCKRBBISA-N | PubChem |
| Canonical SMILES | C(CS)C(CS)N.Cl | PubChem |
| Isomeric SMILES | C(CS)C@@HN.Cl | PubChem |
The compound’s hydrochloride salt enhances solubility in aqueous solutions, making it suitable for biochemical applications. Its two thiol groups enable redox activity, while the amine group facilitates interactions with biomolecules .
Synthetic Routes and Industrial Production
(S)-2-Aminobutane-1,4-dithiol is synthesized from aspartic acid through a multi-step process involving redox transformations. The synthesis avoids the use of hazardous reagents like thioacetic acid, aligning with green chemistry principles .
Stepwise Synthesis Pathway
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Double N-Acetylation: Aspartic acid is acetylated to form N-acetyl-l-cystine, which improves solubility in organic solvents.
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Reduction to Thiol: The disulfide bond in N-acetyl-l-cystine is reduced to generate free thiol groups.
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Coupling with Amines: The reduced intermediate undergoes condensation with cysteamine derivatives to introduce the amine group .
Industrial-Scale Production
Industrial methods prioritize high yield and purity, employing cation exchange resins for efficient purification. Optimized reaction conditions ensure minimal byproducts and scalability.
Physicochemical Properties and Reactivity
Redox Behavior
The compound’s two thiol groups exhibit distinct pKa values, with the primary amine lowering the acidity of the terminal thiols. This allows effective reduction of disulfide bonds at neutral pH, surpassing traditional agents like dithiothreitol (DTT) .
| Property | (S)-2-Aminobutane-1,4-Dithiol | DTT |
|---|---|---|
| Reduction Potential (E°) | ~-0.33 V | ~-0.33 V |
| Optimal pH Range | 6.5–8.0 | 7.5–9.0 |
| Half-Life at pH 8.5 | >24 hours | 1.4 hours |
| Metal Chelation | Minimal | High |
Applications in Biochemical and Pharmaceutical Research
Biochemical Assays and Enzyme Activation
(S)-2-Aminobutane-1,4-dithiol acts as a potent reducing agent in:
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Protein Denaturation: Maintains thiol groups in reduced states for accurate study of protein folding.
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Enzyme Activation: Reduces disulfide bonds in cysteine-dependent proteases (e.g., papain) at rates exceeding DTT by 3–5 fold .
Antioxidant Studies
The compound’s dual thiol groups enable scavenging of reactive oxygen species (ROS), making it valuable in:
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Oxidative Stress Models: Mimicking glutathione’s role in cellular redox balance.
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Therapeutic Development: Potential applications in treating neurodegenerative diseases linked to oxidative damage .
Material Science
In polymer chemistry, it modifies surfaces via disulfide cross-linking, enhancing:
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Adhesive Strength: Used in bioconjugation for drug delivery systems.
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Coating Durability: Improves resistance to environmental degradation .
Comparative Analysis with Reducing Agents
Performance Benchmarking
| Agent | Reduction Efficiency (vs. DTT) | pH Tolerance | Toxity |
|---|---|---|---|
| (S)-2-Aminobutane-1,4-Dithiol | 3–5× faster | 6.5–8.0 | Low |
| DTT | Baseline | 7.5–9.0 | High |
| TCEP | Similar to DTT | Broad | Moderate |
| BME | Lower than DTT | Narrow | Low |
Mechanistic Advantages
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Kinetic Superiority: Reduces disulfides faster due to lower thiol pKa (~7.6 vs. DTT’s ~9.2), enabling rapid action at physiological pH .
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Stability: Resists oxidation under mildly basic conditions, unlike DTT, which degrades rapidly .
Future Directions and Research Gaps
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Optimized Synthesis: Development of enantioselective routes to improve yield.
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In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.
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Nanomaterial Integration: Exploring its role in redox-responsive drug delivery systems.
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